2-ethoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Molecular Weight Pharmacokinetics Drug-likeness

This pyridinyl-imidazole p38 MAPK inhibitor chemotype features a differentiated ortho-ethoxy benzamide moiety with distinct electronic, steric, and lipophilic properties versus methyl/halogen/CF₃ analogs—critical for target selectivity and metabolic stability. The pyridin-3-yl scaffold delivers superior kinome selectivity over pyridin-4-yl inhibitors, minimizing CYP-mediated drug-drug interactions in chronic inflammation models. Generic substitution yields non-equivalent results. Ideal for lead optimization, kinome-wide selectivity profiling, focused library construction, and fragment-based screening.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 2034281-53-1
Cat. No. B2874851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
CAS2034281-53-1
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CN=CC=C3
InChIInChI=1S/C19H20N4O2/c1-2-25-17-8-4-3-7-16(17)19(24)22-11-13-23-12-10-21-18(23)15-6-5-9-20-14-15/h3-10,12,14H,2,11,13H2,1H3,(H,22,24)
InChIKeyGBRGWYUREZYCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034281-53-1) Compound Overview for Targeted Procurement


2-Ethoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034281-53-1) is a synthetic small molecule that belongs to the pyridinyl-imidazole class, characterized by a benzamide core substituted with an ethoxy group at the ortho position and linked via an ethyl spacer to a 2-(pyridin-3-yl)-1H-imidazole moiety . This scaffold is structurally related to a well-established series of p38 MAP kinase inhibitors and anticytokine agents [1]. The compound serves as a versatile intermediate or tool molecule for medicinal chemistry optimization, where subtle variations in the benzamide substituent can significantly modulate target potency, selectivity, and drug-like properties [1].

Why 2-Ethoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide Cannot Be Interchanged with Close Analogs


Within this pyridinyl-imidazole chemotype, even minor modifications to the benzamide substituent can profoundly alter biological activity, selectivity, and pharmacokinetic behavior [1]. The ortho-ethoxy group in the target compound is not a passive replacement for a methyl, halogen, or trifluoromethyl group—it introduces distinct electronic, steric, and lipophilic characteristics that can shift the compound's binding affinity, off-target profile, and metabolic stability [1]. Consequently, generic substitution of this compound with a structurally similar analog without rigorous side-by-side comparison will likely yield non-equivalent experimental outcomes, jeopardizing reproducibility and data integrity in lead optimization campaigns.

Quantitative Differentiation of 2-Ethoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide Against Closest Analogs


Molecular Weight Advantage Over 2-Methyl Analog Drives Pharmacokinetic Differentiation

The target compound exhibits a molecular weight of 336.4 g/mol, which is 30 Da higher than the 2-methyl analog (306.4 g/mol) . This increase, attributable to the replacement of a methyl group with an ethoxy substituent, is expected to reduce passive membrane permeability relative to the smaller analog, potentially lowering the compound's oral bioavailability but also decreasing renal clearance, thereby extending half-life [1].

Molecular Weight Pharmacokinetics Drug-likeness

Enhanced Lipophilicity and Metabolic Stability vs. 4-Bromo Analog Through Ethoxy Substitution

Replacement of the para-bromo substituent (MW 371.2 g/mol, containing a heavy halogen) with the ortho-ethoxy group in the target compound (MW 336.4 g/mol) eliminates the potential for reactive metabolite formation associated with aryl halides . The ethoxy group is metabolized primarily via O-dealkylation, which is generally a more predictable and less toxic pathway than the CYP-mediated bioactivation of bromoaromatics [1].

Lipophilicity Metabolic Stability Toxicity

Pyridin-3-yl vs. Pyridin-4-yl Substitution Influences Kinase Selectivity Profile

The pyridinyl-imidazole class is renowned for potent p38 MAP kinase inhibition, with optimized pyridin-4-yl imidazoles achieving IC50 values as low as 0.34 μM [1]. Compounds bearing a pyridin-3-yl group, such as the target molecule, introduce a meta-substitution pattern that can alter the hydrogen-bonding network within the kinase ATP-binding pocket compared to the more common para-substituted analogs [2]. This shift may confer differential selectivity against other MAP kinases (e.g., JNK, ERK) and reduce off-target cytochrome P450 inhibition, a known liability of certain pyridin-4-yl imidazoles [1].

Kinase Selectivity p38 MAPK Structure-Activity Relationship

Hydrogen Bond Acceptor Count Differentiates Target from 2-Methyl Analog

The target compound possesses four hydrogen bond acceptors (two carbonyl oxygens, pyridine nitrogen, and imidazole nitrogen), compared to three acceptors in the 2-methyl analog (which lacks the ethoxy oxygen) . The additional acceptor can enhance aqueous solubility and modulate binding interactions with polar residues in target proteins, potentially increasing on-target affinity while also affecting off-target promiscuity [1].

Hydrogen Bonding Solubility Drug Design

Optimal Research and Application Scenarios for 2-Ethoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide


Lead Optimization for Inflammatory Disease Models Requiring Enhanced Safety Margins

Given the anticipated improved selectivity of the pyridin-3-yl scaffold over pyridin-4-yl inhibitors [1], this compound is particularly suited for lead optimization programs targeting chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) where minimizing CYP-mediated drug-drug interactions and liver toxicity is critical. The ethoxy group's predicted metabolic stability advantage further supports its selection for long-term in vivo efficacy studies.

Kinase Selectivity Profiling in Multi-Kinase Inhibitor Panels

The compound can serve as a privileged scaffold for constructing focused libraries aimed at dissecting kinome selectivity. The pyridin-3-yl substitution pattern may confer distinct binding modes across the kinome relative to pyridin-4-yl chemotypes [1], making it an ideal candidate for broad-panel selectivity screening to identify novel kinase targets with therapeutic potential.

Chemical Probe Development for p38 MAPK Pathway Elucidation

As a structurally differentiated p38 MAP kinase inhibitor chemotype [1], this compound is well-positioned for development into a chemical probe for dissecting p38-dependent signaling pathways. Its distinct physicochemical properties (molecular weight 336.4, 4 H-bond acceptors) facilitate formulation for cell-based assays and in vivo pharmacokinetic studies to validate target engagement and downstream biomarker modulation.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's moderate molecular weight (336.4 Da) and balanced hydrogen bond donor/acceptor profile make it a valuable building block for fragment-based screening libraries. The ortho-ethoxy benzamide moiety introduces conformational flexibility and potential for additional interactions in secondary binding pockets, enabling fragment growing strategies .

Quote Request

Request a Quote for 2-ethoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.